5,5'-Dibromo-bapta

Vue d'ensemble

Description

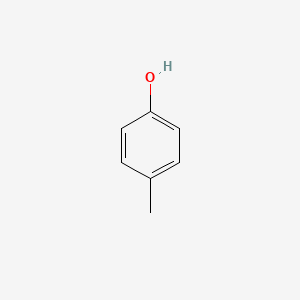

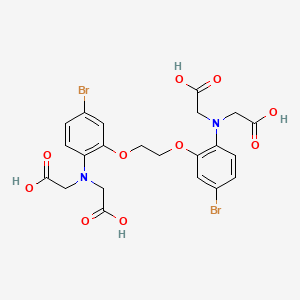

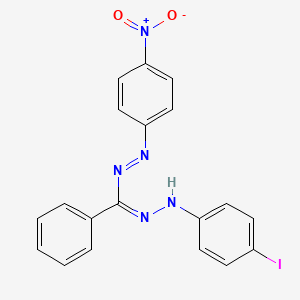

5,5’-Dibromo-bapta is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5’. It has a role as a chelator . It is functionally related to a BAPTA .

Molecular Structure Analysis

The molecular formula of 5,5’-Dibromo-bapta is C22H22Br2N2O10 . The structure of 5,5’-Dibromo-bapta is that of BAPTA carrying bromine substituents at C-5 and C-5’ .Chemical Reactions Analysis

5,5’-Dibromo-bapta functions as a chelating agent by effectively binding with metal ions . This results in the formation of a complex, which has the ability to attach to various molecules, including proteins and enzymes .Physical And Chemical Properties Analysis

The molecular weight of 5,5’-Dibromo-bapta is 634.2 g/mol . It is a white to off-white solid that is soluble in water .Applications De Recherche Scientifique

Calcium Chelation

5,5’-Dibromo-bapta is a derivative of BAPTA, a calcium chelator . These compounds are commonly used to form calcium buffers with well-defined calcium concentrations . By injecting these chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration .

Studying the Roles of Calcium

The ability of 5,5’-Dibromo-bapta to control the cytosolic calcium concentration makes it an important tool in studying the roles of calcium . Calcium plays a crucial role in many biological processes, including muscle contraction, neurotransmitter release, and cell growth.

Neuroprotection

5,5’-Dibromo-bapta and other lower-affinity chelators have been found to protect neurons against excitotoxic and ischemic injury . This is achieved without markedly attenuating intracellular Ca2+ levels .

Optical Imaging Studies

Although not as common, fluorinated BAPTA derivatives, such as the AM ester of 5,5’-difluoro BAPTA, have been employed for optical imaging studies . This allows researchers to visualize and track the movement of calcium ions within cells.

NMR Analysis of Calcium

The same fluorinated BAPTA derivatives used in optical imaging studies are also widely used for NMR analysis of calcium . This provides another method for researchers to study the behavior and role of calcium ions in biological systems.

Drug Discovery

As a supplier of fluorescent and related biochemical reagents for life science research, Biotium uses 5,5’-Dibromo-bapta in the process of drug discovery . The compound’s properties make it a valuable tool in the development and testing of new pharmaceuticals.

Mécanisme D'action

Target of Action

The primary target of 5,5’-Dibromo-bapta is calcium ions . The compound acts as a calcium chelator, binding to calcium ions and forming a complex .

Mode of Action

5,5’-Dibromo-bapta interacts with calcium ions by effectively binding with them, resulting in the formation of a complex . This complex can attach to various molecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .

Biochemical Pathways

The compound affects the calcium signaling pathway . By controlling the cytosolic calcium concentration, it provides an important means to study the roles of calcium .

Pharmacokinetics

5,5’-Dibromo-bapta is membrane impermeant . It is introduced into cells by injecting the chelators into cells or by incubating cells with the AM ester form of the chelators . This allows the control of the cytosolic calcium concentration .

Result of Action

The action of 5,5’-Dibromo-bapta leads to a control of the concentration of calcium ions inside and outside the cell . This control is used in studies of calcium physiological activity .

Action Environment

The action, efficacy, and stability of 5,5’-Dibromo-bapta can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the binding efficiency of the compound . Additionally, the timing of the addition of 5,5’-Dibromo-bapta to the assembly reaction can have different effects .

Propriétés

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRRYZOCJDOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149566 | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dibromo-bapta | |

CAS RN |

111248-72-7 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)

![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)

![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)